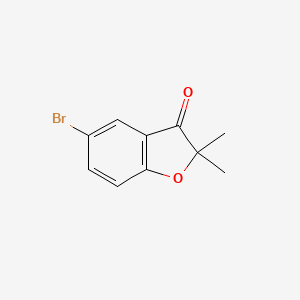

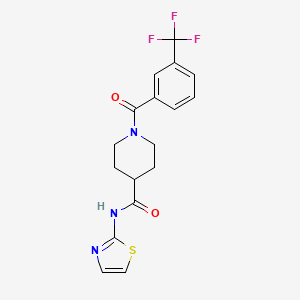

![molecular formula C13H17Cl2N3S B2793313 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216923-16-8](/img/structure/B2793313.png)

6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other benzothiazole derivatives. Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other benzothiazole derivatives. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be similar to other benzothiazole derivatives. For instance, one of the benzothiazole derivatives, 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine, has a melting point of 254–256 °C .Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .

Biochemical Pathways

It is known that the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain, is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . Thiazole derivatives are believed to inhibit these pathways, thereby mediating their anti-inflammatory effects .

Result of Action

Thiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively high cost and low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research involving 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride. One possible direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the compound's potential as a treatment for various diseases, such as glaucoma, cancer, and inflammation. Additionally, the compound's potential as a tool for studying various signaling pathways and physiological processes could also be explored.

Synthesis Methods

The synthesis of 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves the condensation of 4-ethylpiperazine with 6-chlorobenzo[d]thiazole in the presence of a suitable base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has shown potent inhibitory activity against various enzymes, including phosphodiesterase, phospholipase A2, and carbonic anhydrase. These enzymes are involved in various physiological and pathological processes, making them attractive targets for drug development.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride are not fully understood due to limited research. Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

The cellular effects of this compound are currently unknown. Benzothiazole derivatives have been shown to have potent effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

6-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3S.ClH/c1-2-16-5-7-17(8-6-16)13-15-11-4-3-10(14)9-12(11)18-13;/h3-4,9H,2,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJCAJSECQZMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

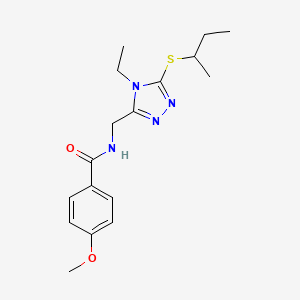

![N-(4-butylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2793231.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine](/img/structure/B2793236.png)

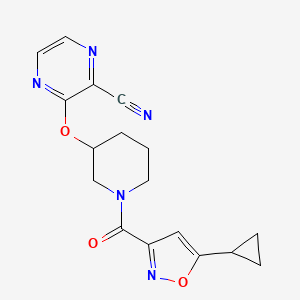

![methyl 4-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2793240.png)

![2-Benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2793241.png)

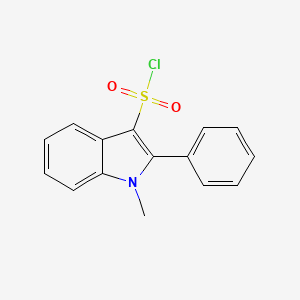

![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)

![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxylate](/img/structure/B2793246.png)

![3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2793248.png)